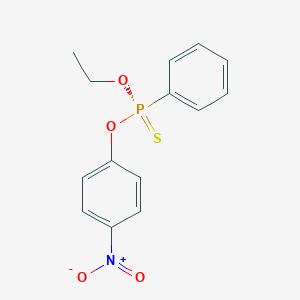
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, also known as pCPIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and is widely used in the field of neuroscience and pharmacology.
Mecanismo De Acción
PCPIB exerts its pharmacological effects by blocking or modulating the activity of ion channels and receptors. For example, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the activity of TRPC3 channels by binding to the channel pore and preventing the influx of calcium ions. This inhibition leads to a decrease in neuronal excitability and pain sensation.
Efectos Bioquímicos Y Fisiológicos
PCPIB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride in lab experiments is its high purity, which allows for accurate and reproducible results. However, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride. One potential application is its use as a therapeutic agent for the treatment of pain and inflammation. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride may have potential applications in the treatment of cancer and neurological disorders, such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.
In conclusion, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research. 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to modulate the activity of several ion channels and receptors, leading to various biochemical and physiological effects. While 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and potential toxicity at high concentrations, it has several potential applications in the treatment of pain, inflammation, cancer, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.
Métodos De Síntesis
The synthesis of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride involves the reaction of isobutylamine with p-chlorobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The product is then purified through recrystallization. This method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
PCPIB has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of several ion channels and receptors, including TRPC3 channels, ASIC channels, and P2X receptors. These channels and receptors are involved in various physiological and pathological processes, such as pain sensation, neuronal excitability, and inflammation.
Propiedades
Número CAS |
19729-91-0 |
|---|---|
Nombre del producto |
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride |
Fórmula molecular |
C15H22Cl2N2O |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[4-(2-methylpropyl)piperazin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-12(2)11-17-7-9-18(10-8-17)15(19)13-3-5-14(16)6-4-13;/h3-6,12H,7-11H2,1-2H3;1H |
Clave InChI |
QTWFIOLPLDLZNT-UHFFFAOYSA-N |
SMILES |
CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
SMILES canónico |
CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Otros números CAS |
19729-91-0 |
Sinónimos |
1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)



